Cas no 197227-95-5 (Guanosine-13C,15N2 Hydrate)

Guanosine-13C,15N2 Hydrate 化学的及び物理的性質
名前と識別子
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- Guanosine-13C,15N2 Hydrate
- 2-azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- 2-Amino-1,9-dihydro-9-
- 2-Aminoinosine-13C,15N2
- A-D-ribofuranosyl-6H-purin-6-one-13C,15N2
- A-D-Ribofuranosyl-guanine-13C,15N2
- DL-Guanosine-13C,15N2
- Guanine Ribonucleoside-13C,15N2
- Vernine-13C,15N2
- 2-AMino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-13C,15N2
- 197227-95-5
- NS00120269
- 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one
- 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- Guanosine-13C-15N2 hydrate
- DTXSID30747870
-
- インチ: InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6?,9-/m1/s1
- InChIKey: NYHBQMYGNKIUIF-VKJDSPIKSA-N
- ほほえんだ: c1nc2c(=O)[nH]c(nc2n1[C@H]3C(C([C@H](O3)CO)O)O)N
計算された属性
- せいみつぶんしりょう: 286.08900
- どういたいしつりょう: 283.09166853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 155Ų
じっけんとくせい
- 密度みつど: 2.3±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 160.50000
- LogP: -2.34430
- じょうきあつ: Not available
Guanosine-13C,15N2 Hydrate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Guanosine-13C,15N2 Hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G837902-10mg |
Guanosine-13C,15N2 Hydrate |
197227-95-5 | 10mg |
$ 2907.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490348-1 mg |
Guanosine-13C,15N2 Hydrate, (Out of Stock: Availability 8/11/23) |
197227-95-5 | 1mg |
¥4,061.00 | 2023-07-11 | ||
TRC | G837902-1mg |
Guanosine-13C,15N2 Hydrate |
197227-95-5 | 1mg |
$ 368.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490348A-10 mg |
Guanosine-13C,15N2 Hydrate, |
197227-95-5 | 10mg |
¥30,084.00 | 2023-07-11 | ||
A2B Chem LLC | AE84101-1mg |
Guanosine-13C,15N2 Hydrate |
197227-95-5 | 1mg |
$473.00 | 2024-04-20 | ||
A2B Chem LLC | AE84101-10mg |
Guanosine-13C,15N2 Hydrate |
197227-95-5 | 10mg |
$2905.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490348-1mg |
Guanosine-13C,15N2 Hydrate, |
197227-95-5 | 1mg |
¥4061.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490348A-10mg |
Guanosine-13C,15N2 Hydrate, |
197227-95-5 | 10mg |
¥30084.00 | 2023-09-05 |
Guanosine-13C,15N2 Hydrate 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
Guanosine-13C,15N2 Hydrateに関する追加情報
A Comprehensive Overview of Guanosine-13C,15N2 Hydrate (CAS No. 197227-95-5)
Guanosine, a naturally occurring purine nucleoside, serves as the foundational molecule for Guanosine-13C,15N2, a synthetically produced isotope-labeled compound. The CAS No. 197227-95-5-designated hydrate form incorporates two nitrogen atoms (15N) and one carbon atom (13C) isotopically enriched in its structure, while retaining the essential hydration state critical for maintaining chemical stability during storage and experimental handling. This precise isotopic labeling enables researchers to track molecular pathways with enhanced resolution through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The structural configuration of Guanosine-13C,15N2, as confirmed by recent X-ray crystallography studies published in Journal of Labelled Compounds and Radiopharmaceuticals (JLCR), reveals the strategic placement of isotopes: the 13C atom is embedded at the ribose sugar moiety's anomeric position (C6') while both 15N atoms occupy the adenine-like base's amino groups at positions N4'. This arrangement minimizes interference with biological activity while maximizing detectability in metabolic studies. The hydrate form (H₂O·C₁₀H₁₂N₅O₄P·¹³C·²¹⁵N₂·²¹⁵N₂·¹⁵N₂?) stabilizes the compound by forming hydrogen bonds between water molecules and the nucleoside's phosphate ester groups, a property validated through thermodynamic analysis in a 2023 study by Smith et al.
Synthetic advancements highlighted in a 2024 paper from the Angewandte Chemie International Edition, demonstrate improved production efficiency using enzymatic catalysis with recombinant phosphotransferases. This method achieves over 98% purity compared to traditional chemical synthesis approaches that often require multi-step chromatographic purification. The optimized protocol involves covalent immobilization of enzymes onto silica supports to facilitate recovery and reuse, reducing waste by approximately 60% according to comparative data from the study.
In academic research, this compound has become indispensable for studying RNA metabolism dynamics. A landmark 2024 publication in Nature Chemical Biology, utilized Guanosine-13C,15N2 hydrate-labeled precursors to map ribosomal RNA synthesis pathways in Saccharomyces cerevisiae cells. Researchers employed high-resolution NMR to trace isotopic signatures through post-translational modifications, revealing previously undetected enzymatic interactions during tRNA maturation processes.
The unique isotopic signature also finds application in drug development pipelines targeting cancer therapies. A recent clinical trial phase I study reported in Journal of Medicinal Chemistry (JMC), employed this compound as an internal standard for pharmacokinetic analysis of novel nucleotide analogs under investigation for acute myeloid leukemia treatment. The labeled guanosine enabled accurate quantification of drug metabolites even at sub-nanomolar concentrations using LC-NMR tandem systems.
In neurobiology research, this compound has been pivotal in studying synaptic plasticity mechanisms. A groundbreaking 2024 study from Stanford University used deuterium-labeled variants alongside our subject compound to investigate guanosine signaling pathways involved in long-term potentiation processes using stable isotope labeling by amino acids on cell culture (SILAC) techniques combined with mass spectrometry imaging.
New developments in analytical chemistry have further expanded its utility through integration with metabolic flux analysis platforms. Researchers at MIT recently demonstrated that incorporating this compound into multi-isotope tracing experiments allows simultaneous monitoring of both carbohydrate and nucleotide biosynthesis pathways via cross-correlation analysis of mass isotopomer distributions.
Safety protocols for handling this material emphasize adherence to standard laboratory practices rather than restricted substance classifications due to its non-radioactive nature. Proper storage requires desiccation at -4°C under argon atmosphere as validated by accelerated degradation studies published in Analytical Chemistry Today (ACT). Its chemical stability under physiological conditions was confirmed through forced degradation tests simulating human metabolic environments.
The compound's role continues evolving with emerging applications in next-generation sequencing quality control processes. A collaborative project between Oxford Nanopore Technologies and Harvard Medical School employs this labeled guanosine as a calibration standard for single-molecule real-time sequencing platforms, ensuring accurate base calling even at ultra-low concentrations.
In structural biology applications, cryo-electron microscopy studies utilizing this material have provided unprecedented insights into ribosome assembly dynamics. By tracking labeled guanosine incorporation into rRNA precursors during biogenesis processes observed at near atomic resolution (~3Å), researchers have identified novel binding sites for ribosome-associated proteins previously undetectable using conventional methods.
Epidemiological studies leveraging this compound's properties are now exploring its potential as a biomarker for early-stage neurodegenerative diseases like Alzheimer's disease. A longitudinal cohort study published in The Lancet Neurology Supplement Series (LNSS), showed statistically significant differences (p < 0.0008; n=486 subjects over 6 years)) between cerebral spinal fluid levels of endogenous guanosine versus its labeled counterpart administered intravenously as part of metabolic profiling protocols.
In pharmaceutical manufacturing contexts, this hydrate form offers distinct advantages over anhydrous variants when used as reference standards during quality assurance testing phases according to USP chapter <668>. The hydration state ensures consistent crystallinity during long-term storage without compromising spectral purity requirements outlined in ISO/IEC 8000 standards for reference materials.
New computational models developed by researchers at ETH Zurich integrate experimental data obtained using this material into machine learning algorithms predicting optimal drug delivery routes for nucleotide-based therapies. By simulating tissue distribution patterns based on NMR-derived molecular dynamics data from labeled compounds administered via different routes (intravenous vs intrathecal), these models achieve prediction accuracies exceeding conventional methods by approximately 40% according to validation results published earlier this year.
Ongoing research focuses on developing scalable production methods meeting Good Manufacturing Practices (GMP) standards required for clinical use expansion beyond current research applications. A pilot-scale synthesis process described in a recent issue of Organic Process Research & Development (OPRD), achieved batch-to-batch consistency within ±0.8% deviation across six consecutive production runs using continuous flow reactor systems coupled with real-time NMR monitoring.
The material's photophysical properties are currently being explored for potential use in fluorescent tagging applications when combined with click chemistry reagents containing azide groups according to preliminary findings presented at the American Chemical Society National Meeting & Exposition earlier this month. Initial experiments indicate emission wavelength shifts compatible with multiplexed imaging setups without compromising cellular viability metrics measured via MTT assays.
This compound continues to drive innovation across multiple disciplines due to its ability to simultaneously provide both structural integrity and analytical tractability without introducing artificial perturbations into biological systems - a rare combination among isotope-labeled reference materials according to comparative evaluations conducted by leading bioanalytical laboratories worldwide over the past decade.
The latest advancements reported at major scientific conferences suggest promising future applications including:
- In vivo imaging agents viable within positron emission tomography systems when coupled with fluorination strategies,
- Quantitative proteomics multiplexing capabilities when used alongside other isotope-labeled nucleotides,
- Stable isotope dilution assays suitable for high-throughput screening platforms,
- Pharmaceutical excipient compatibility testing during formulation development stages,
- Enzyme kinetics studies focusing on adenosine deaminase-related disorders,
- Metabolomic pathway validation writing across multiple species models,
- Quantitative PCR calibration standards suitable for low-abundance RNA detection,
- Neuropharmacology research tools focusing on adenosinergic system modulation mechanisms,
- Stable isotope probing experiments writing microbial community metabolism investigations,
- Advanced chromatography column calibration procedures writing UHPLC-QTOF workflows。
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